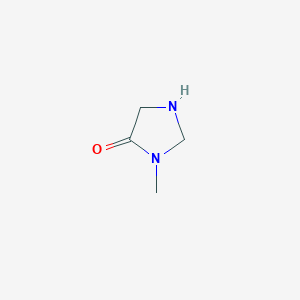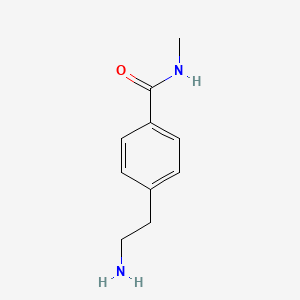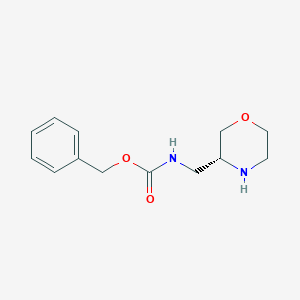![molecular formula C21H21NO4 B3230846 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid CAS No. 131177-58-7](/img/structure/B3230846.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid
Descripción general
Descripción
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid is a synthetic compound often used in organic chemistry and biochemistry. It is known for its role as a protecting group in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid typically involves the following steps:
Formation of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with 4-methylpent-4-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Cl: Large-scale production of fluorenylmethoxycarbonyl chloride.
Automated Peptide Synthesizers: Use of automated peptide synthesizers to couple the Fmoc-protected amino acid with 4-methylpent-4-enoic acid, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or DIC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC with DMAP in anhydrous conditions.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the specific reaction.
Major Products
Deprotected Amino Acid: After removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Aplicaciones Científicas De Investigación
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid is used in various scientific research applications:
Chemistry: As a protecting group in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme functions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The primary mechanism of action for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Asp (OAll)-OH
- Fmoc-allyl-Gly-OH
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid is unique due to its specific structure that combines the Fmoc protecting group with a 4-methylpent-4-enoic acid moiety. This combination provides stability and ease of deprotection, making it highly valuable in peptide synthesis.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPKUMKKSBZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



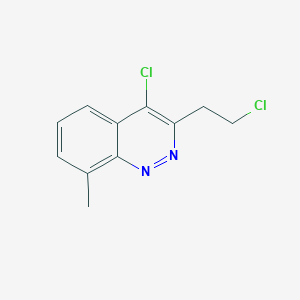
![4-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3230794.png)
![9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one](/img/structure/B3230802.png)
![1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride](/img/structure/B3230811.png)
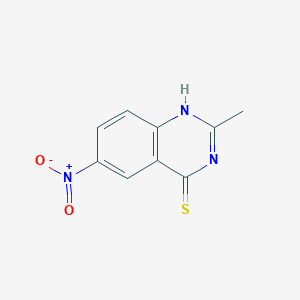
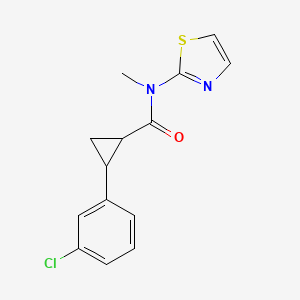
![[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B3230851.png)


